
2-(4-bromophenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)propanohydrazide
Overview
Description
2-(4-bromophenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)propanohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)propanohydrazide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. The compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway in cancer cell growth. It also activates the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, the compound has been found to inhibit the activity of various enzymes that are involved in cancer cell growth. Physiologically, the compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-bromophenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)propanohydrazide in lab experiments is its high potency and specificity towards cancer cells. This makes it a potential candidate for cancer treatment. However, one of the limitations is the lack of research on the compound's toxicity and side effects, which may limit its use in clinical settings.
Future Directions
There are several future directions for the research on 2-(4-bromophenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)propanohydrazide. One area of study is the optimization of the synthesis method to increase the yield and purity of the compound. Another area of study is the investigation of the compound's toxicity and side effects in animal models. Additionally, further research is needed to explore the potential of the compound in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in scientific research for its anti-cancer properties. While there is still much to be studied about the compound, its high potency and specificity towards cancer cells make it a promising candidate for cancer treatment.
Scientific Research Applications
2-(4-bromophenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)propanohydrazide has been studied for its potential applications in various fields of scientific research. One of the main areas of study is its anti-cancer properties. Research has shown that the compound has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O5/c1-10(25-14-5-2-12(17)3-6-14)16(22)19-18-9-11-8-13(20(23)24)4-7-15(11)21/h2-10,21H,1H3,(H,19,22)/b18-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBMXTORXKKGAL-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])O)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C\C1=C(C=CC(=C1)[N+](=O)[O-])O)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-hydroxy-3-methoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B3724480.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3724483.png)
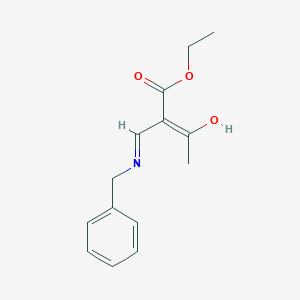
![4-hydroxy-2-nitrobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3724498.png)
![N'-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3724526.png)
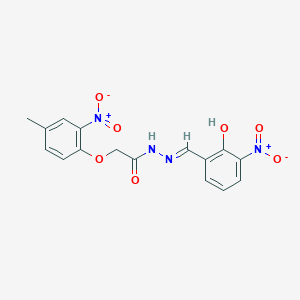
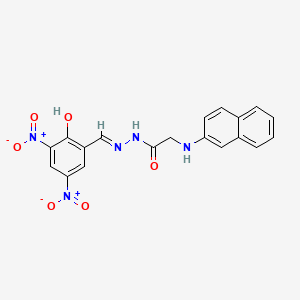
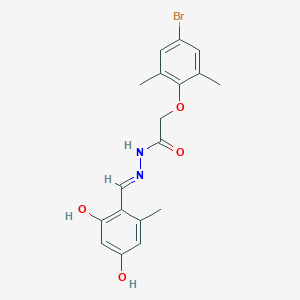
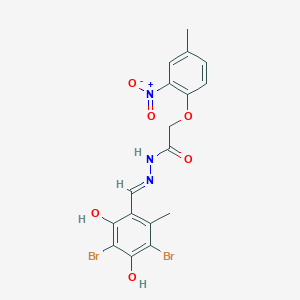
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B3724561.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B3724565.png)

![2,4-dimethoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3724574.png)

